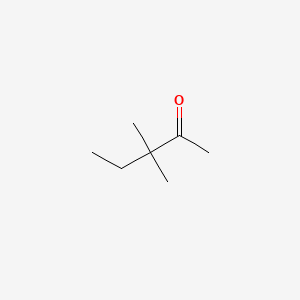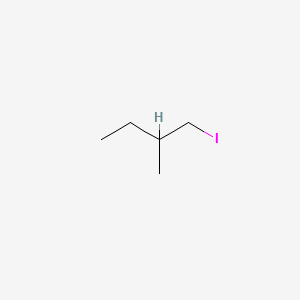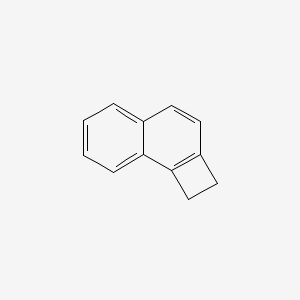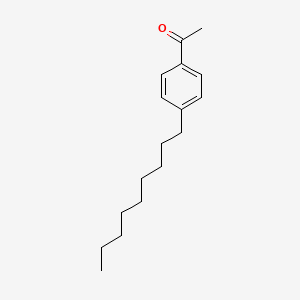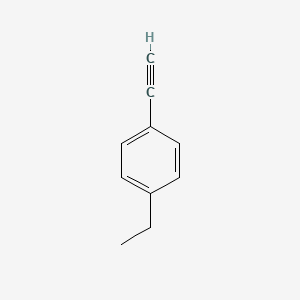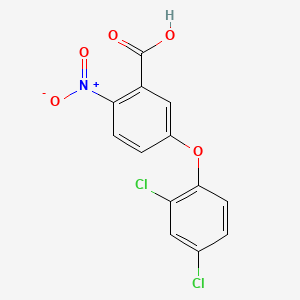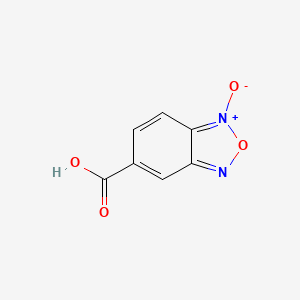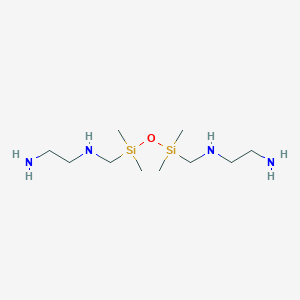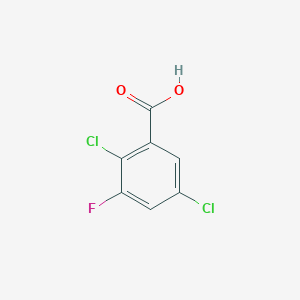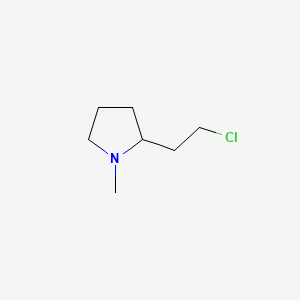
2-(2-氯乙基)-1-甲基吡咯烷
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethanolamine as a raw material, taking organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reactions . A selective and sensitive novel reverse-phase method was developed and validated successfully for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include hydrogen rearrangements and elimination of chlorine, chloromethylene radical, alkene, and HCl . Another study showed that the substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .科学研究应用
Gas Sensor Development
2-(2-Chloroethyl)-1-methylpyrrolidine: has been utilized in the development of highly sensitive and selective MEMS gas sensors . These sensors are designed to detect toxic and harmful gases, which is crucial for environmental protection, human health, and industrial safety . The compound serves as a simulant for more toxic substances, allowing for safer testing and calibration of these sensors.
Environmental Monitoring
In environmental monitoring, this chemical is used as a standard for calibrating instruments that measure the presence of hazardous substances. Its stable properties make it an ideal reference for ensuring the accuracy of environmental assessments .
Flame Retardancy Studies
The compound’s structural analogs have been extensively studied for their flame retardant properties. Research into 2-(2-Chloroethyl)-1-methylpyrrolidine can provide insights into the development of new materials that are resistant to ignition and can slow the spread of fire .
Toxicology and Risk Assessment
The Environmental Protection Agency (EPA) has selected experts to review the draft risk evaluation for related compounds, indicating the importance of 2-(2-Chloroethyl)-1-methylpyrrolidine in toxicological studies and chemical safety assessments .
Chemical Warfare Agent Simulation
Due to its less toxic nature, 2-(2-Chloroethyl)-1-methylpyrrolidine is often used as a simulant for chemical warfare agents in military training and equipment testing. This allows for realistic scenarios without the associated risks of using actual toxic substances .
作用机制
Target of Action
The primary target of 2-(2-Chloroethyl)-1-methylpyrrolidine is DNA, specifically the guanine base . This compound belongs to the group of nitrogen mustard alkylating agents . It binds to the N7 nitrogen on the DNA base guanine , preventing cell duplication .
Mode of Action
2-(2-Chloroethyl)-1-methylpyrrolidine interacts with its targets by binding to DNA and crosslinking two strands . This interaction results in the prevention of cell duplication . The compound works by attaching alkyl groups to DNA bases, causing the DNA to be fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA .
Biochemical Pathways
The action of 2-(2-Chloroethyl)-1-methylpyrrolidine affects several biochemical pathways. It inhibits the levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) . It also increases the levels of superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), and lipid peroxidation (LPO), while inhibiting the activities of glutathione (GSH) and glutathione peroxidase (GPx) .
Pharmacokinetics
The pharmacokinetics of 2-(2-Chloroethyl)-1-methylpyrrolidine involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that similar compounds, such as chlormethine, have a biological half-life of less than one minute and are excreted 50% through the kidneys .
Result of Action
The molecular and cellular effects of 2-(2-Chloroethyl)-1-methylpyrrolidine’s action include significant changes in the biochemical and electrolyte levels of organisms . For example, it significantly alters the glucose and protein levels, as well as the sodium, potassium, and chloride levels . Histopathological anomalies in tissues have also been observed as a result of exposure to this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Chloroethyl)-1-methylpyrrolidine. For instance, it has been found to cause adverse effects in aquatic environments, even at low concentrations . The compound’s solubility in water and organic solvents, as well as its persistence in certain conditions, can affect its environmental impact and action .
属性
IUPAC Name |
2-(2-chloroethyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNTYZKUHNUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970583 | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-1-methylpyrrolidine | |
CAS RN |
54777-54-7, 5525-31-5 | |
| Record name | 54777-54-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(2-Chloroethyl)-1-methylpyrrolidine in the synthesis of Clemastine?
A1: 2-(2-Chloroethyl)-1-methylpyrrolidine serves as a key reactant in the synthesis of Clemastine []. The research paper describes its condensation reaction with 4-chloro-α-methylbenzhydryl alcohol, yielding a mixture of isomers, including Clemastine. This highlights the compound's importance in constructing the core structure of Clemastine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



